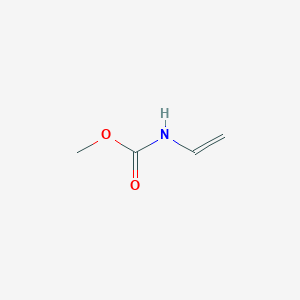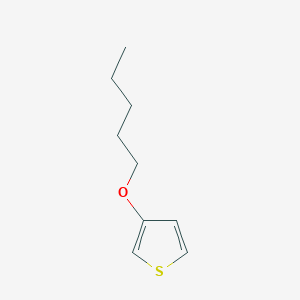
Carbamic acid, ethenyl-, methyl ester
概要
説明
Carbamic acid, ethenyl-, methyl ester is an organic compound belonging to the class of carbamates. It is characterized by the presence of a carbamate group (-NHCOO-) attached to an ethenyl group and a methyl ester. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
Carbamic acid, ethenyl-, methyl ester has a wide range of applications in scientific research:
作用機序
Target of Action
Methyl N-ethenylcarbamate, also known as Carbamic acid, ethenyl-, methyl ester or Methylvinylcarbamate, is a type of carbamate compound . Carbamates are known to act by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function . .
Mode of Action
The mode of action of carbamates, including Methyl N-ethenylcarbamate, involves the inhibition of AChE . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, carbamates cause an accumulation of acetylcholine, leading to overstimulation of the nerves.
Biochemical Pathways
Carbamates, including Methyl N-ethenylcarbamate, affect the cholinergic pathway by inhibiting the AChE enzyme . This inhibition disrupts the normal function of the nervous system, leading to a range of symptoms.
Pharmacokinetics
It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .
Result of Action
The inhibition of AChE by carbamates leads to an accumulation of acetylcholine, causing overstimulation of the nerves . This can result in a range of symptoms, depending on the extent of exposure.
Action Environment
The action, efficacy, and stability of Methyl N-ethenylcarbamate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by factors such as temperature and pH . .
Safety and Hazards
将来の方向性
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They have received much attention due to their application in drug design and discovery . The ability to selectively transesterify β-keto esters is a useful transformation in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Carbamic acid, ethenyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates, resulting in the formation of carbamates . Additionally, the reaction of carbonate esters with ammonia can also yield carbamates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes often use carboxylic acids and alcohols in the presence of acid catalysts such as concentrated sulfuric acid . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Carbamic acid, ethenyl-, methyl ester undergoes various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution.
Common Reagents and Conditions:
Hydrolysis: In acidic conditions, the ester bond is cleaved, resulting in the formation of a carboxylic acid and an alcohol.
Reduction: Esters can be reduced to primary alcohols using reagents such as lithium aluminum hydride (LiAlH4).
Nucleophilic Substitution: Esters can react with nucleophiles, leading to the formation of various substituted products.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Carbamic acid, methyl-, ethyl ester: Similar in structure but with an ethyl group instead of an ethenyl group.
Methyl carbamate: A simpler carbamate with a methyl group attached to the carbamate moiety.
Uniqueness: Carbamic acid, ethenyl-, methyl ester is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to other carbamates . This structural difference can influence its applications and effectiveness in various fields.
特性
IUPAC Name |
methyl N-ethenylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3-5-4(6)7-2/h3H,1H2,2H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVXTHWIHWZYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446293 | |
| Record name | Carbamic acid, ethenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15204-93-0 | |
| Record name | Carbamic acid, ethenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester](/img/structure/B3047919.png)


![1H-Pyrrole-3-propanoic acid, 2,2'-[(3,4-diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis[4-methyl-5-[(phenylmethoxy)carbonyl]-, dimethyl ester (9CI)](/img/structure/B3047927.png)

![2-[(3-Bromo-4-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3047930.png)




